molecular formula C12H10F3N3O2 B11838105 Methyl 5-cyclopropyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate CAS No. 1018142-86-3

Methyl 5-cyclopropyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate

Cat. No.: B11838105
CAS No.: 1018142-86-3
M. Wt: 285.22 g/mol
InChI Key: JIMOVXDNENYMBP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Introduction to Pyrazolo[1,5-a]Pyrimidine Scaffolds in Medicinal Chemistry

Historical Evolution of Pyrazolo[1,5-a]Pyrimidine-Based Drug Discovery

The pyrazolo[1,5-a]pyrimidine scaffold emerged as a pharmacophore in the late 20th century, driven by its structural similarity to purine bases and capacity for hydrogen bonding interactions. Early derivatives like zaleplon (approved in 1999) and indiplon leveraged the scaffold’s sedative properties through GABA_A receptor modulation. The 2010s marked a paradigm shift as researchers exploited its kinase inhibitory potential, exemplified by ocinaplon ’s anxiolytic activity via translocator protein modulation.

Table 1: Milestones in Pyrazolo[1,5-a]Pyrimidine Drug Development
Year Development Target/Therapeutic Area
1999 Zaleplon approval GABA_A receptor (insomnia)
2007 Indiplon Phase III trials GABA_A receptor (insomnia)
2015 Ocinaplon preclinical studies Translocator protein (anxiety)
2022 Kinase-focused derivatives EGFR, B-Raf (oncology)

Recent advances emphasize kinase inhibition, with derivatives targeting EGFR , B-Raf , and CDK2 showing nanomolar IC50 values in non-small cell lung cancer and melanoma models. The introduction of trifluoromethyl groups, as seen in Methyl 5-cyclopropyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate, enhanced metabolic stability and target affinity by leveraging fluorine’s electronegativity and lipophilicity.

Structural Significance of the Pyrazolo[1,5-a]Pyrimidine Core in Kinase Inhibition

The pyrazolo[1,5-a]pyrimidine core enables dual hydrogen bonding with kinase hinge regions, mimicking ATP’s adenine interactions. Substitutions at the 3-, 5-, and 7-positions fine-tune selectivity and potency:

  • C3 Carboxylate (Methyl Ester) : The methyl ester at position 3 enhances solubility while serving as a prodrug moiety for intracellular carboxylate liberation, improving cell membrane permeability.
  • C5 Cyclopropyl : Cyclopropyl substitution induces ring strain, favoring planar conformations that optimize hydrophobic packing in kinase ATP-binding pockets.
  • C7 Trifluoromethyl : The CF3 group enhances electron-withdrawing effects, stabilizing π-π stacking with phenylalanine residues (e.g., EGFR’s Phe723).
Table 2: Structural Features and Biological Impact
Position Substituent Role in Kinase Inhibition Example Target
3 Methyl carboxylate Solubility prodrug, hinge binding CDK2
5 Cyclopropyl Conformational constraint EGFR T790M
7 Trifluoromethyl Electron withdrawal, hydrophobic contact B-Raf V600E

Microwave-assisted synthesis and palladium-catalyzed cross-coupling have enabled efficient production of these derivatives. For instance, this compound is synthesized via cyclocondensation of 5-aminopyrazoles with β-ketoesters, followed by Suzuki-Miyaura coupling for cyclopropyl introduction.

Properties

CAS No.

1018142-86-3

Molecular Formula

C12H10F3N3O2

Molecular Weight

285.22 g/mol

IUPAC Name

methyl 5-cyclopropyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate

InChI

InChI=1S/C12H10F3N3O2/c1-20-11(19)7-5-16-18-9(12(13,14)15)4-8(6-2-3-6)17-10(7)18/h4-6H,2-3H2,1H3

InChI Key

JIMOVXDNENYMBP-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C2N=C(C=C(N2N=C1)C(F)(F)F)C3CC3

Origin of Product

United States

Preparation Methods

Base-Catalyzed Cyclocondensation with Cyclopropyl Trifluoromethyl Ketones

The most widely reported method involves reacting ethyl 5-amino-1H-pyrazole-4-carboxylate with cyclopropyl trifluoromethyl ketone under acidic conditions. The reaction proceeds via nucleophilic attack of the amino group on the carbonyl carbon, followed by cyclization (Figure 1).

Procedure :

  • Reactants : Ethyl 5-amino-1H-pyrazole-4-carboxylate (1.0 equiv), cyclopropyl trifluoromethyl ketone (1.2 equiv)

  • Catalyst : Acetic acid (10 mol%)

  • Conditions : Reflux in ethanol (12 h), 85–92% yield.

Optimization Insights :

  • Solvent Impact : Ethanol outperforms DMF or THF due to improved solubility of intermediates.

  • Temperature : Yields drop below 70% at temperatures <80°C due to incomplete cyclization.

Halogenation-Photochemical Trifluoromethylation Sequence

Two-Step Halogenation and Cross-Coupling

A patent (CN109796408A) describes a halogenation-photochemical approach using Ru(bpy)₃Cl₂ as a photocatalyst:

Step 1 : Halogenation of 1-methylpyrazole

  • Reactants : 1-Methylpyrazole + N-bromosuccinimide (NBS)

  • Conditions : FeBr₃ catalysis, methyl tert-butyl ether (MTBE), 0°C (3 h), 89% yield.

Step 2 : Photochemical trifluoromethylation

  • Reactants : 5-Bromo-1-methylpyrazole + trifluoromethanesulfonyl chloride

  • Catalyst : Ru(bpy)₃Cl₂ (2 mol%)

  • Conditions : Visible light (12W LED), acetonitrile, 20 h, 88% yield.

Key Advantages :

  • Avoids toxic hydrazine derivatives.

  • Scalable to >100 g with consistent purity (85–88%).

Cascade Cyclization with N,N-Dimethylformamide Dimethyl Acetal

One-Pot Synthesis from Acetonitrile Precursors

A multi-step cascade cyclization (PMC4291737) generates the pyrazolo[1,5-a]pyrimidine core via:

  • Formation of 3-(dimethylamino)-2-(phenyl)acrylonitrile from aryl acetonitrile and DMF dimethyl acetal.

  • Hydrazine-mediated cyclization to 4-phenyl-1H-pyrazol-5-amine.

  • Cyclization with N-methyl uracil under sodium ethoxide.

Yield : 76% over three steps.
Limitations : Requires strict anhydrous conditions and precise stoichiometric control.

Comparative Analysis of Synthetic Methods

Method Yield Reaction Time Catalyst Scalability
Cyclocondensation85–92%12 hAcetic acidHigh
Halogenation88%23 hRu(bpy)₃Cl₂Industrial
Cascade Cyclization76%18 hSodium ethoxideModerate

Key Observations :

  • Cyclocondensation offers the highest yields but requires stoichiometric acid.

  • Photochemical methods enable trifluoromethylation without hazardous reagents.

Industrial-Scale Production Considerations

Continuous Flow Reactor Optimization

Recent patents (EP4370517A1) highlight the use of continuous flow systems to enhance efficiency:

  • Residence Time : 8–10 min at 120°C.

  • Output : 1.2 kg/h with ≥95% purity.

Purification Challenges

  • Column Chromatography : Required for removing regioisomers (e.g., 5- vs. 7-substituted products).

  • Crystallization Solvents : Ethyl acetate/hexane (3:1) achieves >99% purity.

Emerging Methodologies

C-H Functionalization for Direct Trifluoromethylation

Thieme-Connect reports a Pd-catalyzed C-H activation strategy using CF₃CO₂Na as a trifluoromethyl source:

  • Conditions : Pd(OAc)₂ (5 mol%), Ag₂CO₃, DMF, 110°C (6 h).

  • Yield : 68% with 94% regioselectivity .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-cyclopropyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

Chemical Properties and Structure

  • IUPAC Name : Methyl 5-cyclopropyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate
  • Molecular Formula : C12H10F3N3O2
  • Molecular Weight : 285.22 g/mol

The compound features a pyrazolo[1,5-a]pyrimidine core, which is known for its ability to interact with various biological targets, making it a candidate for further pharmacological exploration.

Anticancer Activity

This compound has shown promising results in anticancer research. Studies indicate that related compounds exhibit cytotoxic effects against several cancer cell lines. For example:

  • Cell Line Studies : Preliminary investigations have demonstrated that derivatives of pyrazolo[1,5-a]pyrimidines can inhibit the proliferation of various tumor cell lines, including breast (MCF7), melanoma (SKMEL-28), and lung cancer (A549) cells. The compound's mechanism may involve the inhibition of specific kinases that are overexpressed in cancer cells .

Inhibition of Kinases

The compound has been studied for its potential as a kinase inhibitor. Kinases play critical roles in cell signaling and are often implicated in cancer progression:

  • Aurora Kinase Inhibition : Similar pyrazolo compounds have shown efficacy against aurora kinases, which are essential for cell division. Inhibition of these kinases can lead to apoptosis in cancer cells .

Anti-inflammatory Properties

Research indicates that pyrazolo derivatives may possess anti-inflammatory properties through the inhibition of phosphodiesterase enzymes:

  • Phosphodiesterase Inhibition : Some studies have suggested that these compounds can selectively inhibit phosphodiesterase enzymes involved in inflammatory responses, indicating potential therapeutic applications for inflammatory diseases .

Case Study 1: Anticancer Efficacy

A study investigated the cytotoxic effects of this compound on various cancer cell lines using the MTT assay. The results indicated significant inhibition of cell viability across multiple lines, particularly in breast and lung cancer models.

Case Study 2: Kinase Inhibition Mechanism

Research focusing on the mechanism of action revealed that the compound effectively inhibits aurora kinase activity in vitro. This inhibition was correlated with reduced cell proliferation and increased apoptosis in treated cancer cell lines.

Data Tables

Biological ActivityCell Line TestedIC50 Value (μM)Reference
CytotoxicityMCF725.0
CytotoxicityA54930.0
Aurora Kinase InhibitionSKMEL-2815.0

Mechanism of Action

The mechanism of action of Methyl 5-cyclopropyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing the substrate from accessing the enzyme. This inhibition can lead to various biological effects, including the disruption of metabolic pathways and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Substituent Variations at Position 5

  • Cyclopropyl vs. Aryl Groups: The cyclopropyl group in the target compound enhances metabolic stability and modulates lipophilicity compared to bulkier aryl substituents. For example, Ethyl 5-(3-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate (CAS: 514799-10-1) replaces cyclopropyl with a 3-methoxyphenyl group, increasing molecular weight (365.31 vs. Ethyl 5-(p-tolyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate (CAS: 351989-80-5) features a p-tolyl group, further enhancing hydrophobicity (XLogP3: 3.1 vs. ~2.5 estimated for the cyclopropyl variant) .

Fluorinated Substituents at Position 7

  • Trifluoromethyl (CF₃) vs. Difluoromethyl (CF₂H): The CF₃ group in the target compound improves metabolic resistance and electron-withdrawing effects compared to CF₂H.

Ester Group Modifications at Position 3

  • Methyl vs. Ethyl Esters: The methyl ester in the target compound reduces steric hindrance and molecular weight (~289 g/mol) compared to ethyl esters (e.g., Ethyl 5-cyclopropyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate, MW: 303.28) . Ethyl esters may offer improved solubility in non-polar solvents but lower hydrolytic stability .

Core Saturation

  • Fully Aromatic vs. Partially Saturated Cores: The target compound’s fully aromatic pyrazolo[1,5-a]pyrimidine core ensures planar rigidity, favoring interactions with hydrophobic enzyme pockets.

Biological Activity

Methyl 5-cyclopropyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article reviews the current understanding of its biological activity, including its synthesis, potential therapeutic applications, and relevant case studies.

Chemical Structure : The compound is characterized by a pyrazolo[1,5-a]pyrimidine core with a cyclopropyl group and a trifluoromethyl substituent. Its molecular formula is C11H10F3N3O2C_{11}H_{10}F_3N_3O_2 with a molecular weight of approximately 285.22 g/mol.

PropertyValue
IUPAC NameThis compound
CAS Number1795503-18-2
Molecular Weight285.22 g/mol
Molecular FormulaC11H10F3N3O2

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Recent methodologies have emphasized the use of trifluoromethylated reagents to enhance the biological profile of the resulting compounds.

Anticancer Activity

Several studies have reported on the anticancer properties of pyrazolo[1,5-a]pyrimidine derivatives, including this compound. In vitro assays have demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines such as PC3 (prostate cancer), K562 (chronic myelogenous leukemia), HeLa (cervical cancer), and A549 (lung cancer) cells. For instance, one study indicated that at a concentration of 5 µg/mL, the compound showed effects comparable to those of established chemotherapeutic agents like doxorubicin .

Enzymatic Inhibition

Research has also highlighted the potential of this compound as an enzyme inhibitor. Pyrazolo[1,5-a]pyrimidines are known to inhibit various kinases and other enzymes involved in cancer progression and inflammation. The specific mechanisms of action for this compound are still under investigation but may involve the modulation of signaling pathways critical for cell proliferation and survival .

Antifungal and Insecticidal Activities

In addition to anticancer properties, this compound has shown promising antifungal and insecticidal activities. In vitro tests demonstrated effective inhibition against fungal strains such as Botrytis cinerea and Sclerotinia sclerotiorum, with inhibition rates exceeding those of traditional fungicides . Furthermore, insecticidal assays revealed significant mortality rates against pests like Spodoptera frugiperda at concentrations around 500 µg/mL .

Case Studies

A series of case studies have been conducted to explore the biological activity of pyrazolo[1,5-a]pyrimidines:

  • Anticancer Efficacy : A study published in MDPI evaluated a range of pyrazolo[1,5-a]pyrimidines for their anticancer properties and found that several derivatives exhibited IC50 values in the low micromolar range against multiple cancer cell lines .
  • Enzyme Inhibition : Another research effort focused on identifying enzyme targets for these compounds, revealing that they can selectively inhibit certain kinases involved in tumor growth .
  • Agricultural Applications : In agricultural research, compounds structurally similar to this compound were tested for their ability to control fungal pathogens in crops, demonstrating potential as novel agrochemicals .

Q & A

What are the common synthetic routes for Methyl 5-cyclopropyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate, and how can reaction conditions be optimized for higher yields?

The synthesis typically involves cyclocondensation reactions, analogous to its ethyl ester counterpart. A validated method includes reacting methyl 5-amino-1H-pyrazole-4-carboxylate with cyclopropyl trifluoromethyl ketones in acetic acid under reflux to form the bicyclic core . Optimization strategies include:

  • Temperature control : Maintaining 80–100°C to balance reaction rate and byproduct formation.
  • Solvent selection : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates.
  • Catalyst use : Lewis acids like ZnCl₂ can enhance cyclization efficiency.
    Yields >70% are achievable with rigorous exclusion of moisture .

How does the substitution pattern (cyclopropyl vs. phenyl) at position 5 influence the biological activity of pyrazolo[1,5-a]pyrimidine derivatives?

Structural comparisons (e.g., ethyl 5-phenyl vs. 5-cyclopropyl derivatives) reveal that the cyclopropyl group enhances target selectivity , particularly for phosphoinositide 3-kinase (PI3K) isoforms, due to its steric and electronic effects. In contrast, phenyl-substituted analogs exhibit broader but less specific kinase inhibition . For example:

Substituent Biological Activity
CyclopropylSelective PI3Kδ inhibition (IC₅₀ = 12 nM)
PhenylPan-PI3K inhibition (IC₅₀ = 30–150 nM)
This highlights the role of cyclopropyl in reducing off-target interactions .

What analytical techniques are critical for confirming the structure and purity of this compound?

Key methods include:

  • ¹H/¹³C NMR : Assign peaks for the cyclopropyl (δ ~1.0–2.0 ppm) and trifluoromethyl (δ ~-60 ppm in ¹⁹F NMR) groups .
  • LC-MS : Monitor molecular ion [M+H]⁺ at m/z 331.1 (calculated) to verify molecular weight .
  • Melting point analysis : Compare experimental values (e.g., 149–150°C for isomers) to literature to assess purity .
  • X-ray crystallography : Resolve ambiguous stereochemistry in cyclopropyl or trifluoromethyl orientations .

How can researchers resolve contradictions in biological activity data between structurally similar derivatives?

Discrepancies often arise from assay variability or impurity profiles . To address this:

  • Standardize assays : Use identical cell lines (e.g., Jurkat T-cells for PI3Kδ) and inhibitor concentrations.
  • Re-evaluate purity : Chromatographic methods (HPLC >98% purity) ensure activity correlations are not skewed by byproducts .
  • Control stereochemistry : Isolate and test individual isomers (e.g., cis/trans cyclopropyl configurations) .

What strategies improve the scalability of synthesizing this compound while maintaining purity?

For large-scale production:

  • Continuous flow reactors : Enhance heat/mass transfer, reducing reaction time from hours to minutes .
  • Automated crystallization : Use anti-solvent addition (e.g., water in DMF) to improve yield and particle size uniformity .
  • In-line monitoring : FTIR or PAT tools track reaction progress and intermediate stability .

What are effective derivatization approaches to modify the carboxylate group for enhanced pharmacokinetic properties?

The methyl ester can be hydrolyzed to the carboxylic acid (using LiOH/H₂O) and functionalized via:

  • Amide coupling : React with amines (e.g., 4,6-dimethylpyrimidin-2-amine) using EDCl/HOBt to improve solubility .
  • Prodrug strategies : Convert to tert-butyl esters for enhanced oral bioavailability .
  • Bioconjugation : Attach PEGylated linkers via carbodiimide chemistry for sustained release .

How does the trifluoromethyl group affect the compound’s physicochemical properties and target binding?

The -CF₃ group:

  • Increases lipophilicity (clogP = 2.8 vs. 1.5 for non-CF₃ analogs), enhancing membrane permeability.
  • Strengthens hydrophobic interactions with PI3K’s ATP-binding pocket (e.g., Van der Waals contacts with Val828 and Met752) .
  • Reduces metabolic degradation by blocking cytochrome P450 oxidation at position 7 .

What challenges arise in purifying this compound, and how can they be mitigated?

Key issues include:

  • Isomer formation : Positional isomers (e.g., 5-hydroxy vs. 7-hydroxy) require separation via preparative HPLC (C18 column, acetonitrile/water gradient) .
  • Byproduct removal : Silica gel chromatography (hexane/EtOAc 7:3) eliminates unreacted pyrazole precursors .
  • Crystallization difficulties : Use mixed solvents (ethyl acetate/heptane) to improve crystal yield and purity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.